molecular formula C18H15ClN4O2 B2706738 1-(3-Chloro-4-methylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941997-99-5

1-(3-Chloro-4-methylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2706738
CAS No.: 941997-99-5
M. Wt: 354.79
InChI Key: BPBJBBIODWYQKL-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.79. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

1-(3-Chloro-4-methylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one and its derivatives have been explored for their potential as anticancer agents. For instance, a study found that certain 1,2,4-oxadiazole compounds can induce apoptosis in cancer cells, suggesting potential for anticancer therapy (Zhang et al., 2005). Another research synthesized 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anticancer activities, highlighting the significance of this compound class in cancer research (Redda & Gangapuram, 2007).

Antimicrobial and Antioxidant Properties

Several studies have synthesized derivatives of 1,2,4-oxadiazole and tested their antimicrobial and antioxidant activities. For example, compounds with 1,3,4-oxadiazole structures demonstrated potent antioxidant activity, outperforming known antioxidants like ascorbic acid (Tumosienė et al., 2019). Additionally, certain 1,3,4-oxadiazole derivatives showed significant antimicrobial properties, indicating their potential in developing new antimicrobial agents (Desai & Dodiya, 2014).

Applications in Organic Electronics

Research has also delved into the use of 1,2,4-oxadiazole derivatives in organic electronics, particularly in organic light-emitting diodes (OLEDs). A study synthesizing m-terphenyl oxadiazole derivatives, similar in structure to the compound , revealed their application as efficient electron transporters and exciton blockers in OLEDs, showing promise for advanced optoelectronic applications (Shih et al., 2015).

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-11-2-3-14(9-15(11)19)23-10-13(8-16(23)24)18-21-17(22-25-18)12-4-6-20-7-5-12/h2-7,9,13H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBJBBIODWYQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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